N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a quinazolinone derivative featuring a fused imidazo[1,2-c]quinazolinone core substituted with a sulfanyl group linked to a 4-nitrophenylmethyl moiety and an N-butyl acetamide side chain. Quinazolinones are recognized for their diverse pharmacological profiles, including anti-inflammatory and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-2-3-12-24-20(29)13-19-22(30)27-21(25-19)17-6-4-5-7-18(17)26-23(27)33-14-15-8-10-16(11-9-15)28(31)32/h4-11,19H,2-3,12-14H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDNOCVEAPLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazoquinazoline core, followed by the introduction of the nitrophenyl and methylsulfanyl groups. The final step involves the attachment of the butyl and acetamide groups.
Preparation of Imidazoquinazoline Core: The imidazoquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzamide and glyoxal.
Introduction of Nitrophenyl and Methylsulfanyl Groups: The nitrophenyl group can be introduced through a nitration reaction, while the methylsulfanyl group can be added via a thiolation reaction using methylthiolating agents.
Attachment of Butyl and Acetamide Groups: The final step involves the attachment of the butyl group through an alkylation reaction and the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, suggesting its viability as a lead compound for further development in cancer therapeutics.
Antidiabetic Potential
Recent investigations have highlighted the compound's ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that it exhibits significant inhibition with an IC50 value comparable to acarbose, a standard antidiabetic drug. This suggests its potential utility in managing diabetes by regulating blood sugar levels.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies indicate efficacy against several bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways. This positions it as a candidate for developing new antimicrobial agents.
Materials Science Applications
The unique structure of this compound makes it suitable for advanced materials development. Its electronic and optical properties can be harnessed in creating novel materials for use in electronics or photonics.
Biological Research Applications
In biological research, this compound serves as a tool to study interactions with macromolecules and cellular processes. Its ability to bind to specific enzymes allows researchers to elucidate mechanisms of action within cellular pathways. This makes it valuable for understanding disease mechanisms and developing targeted therapies.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potential therapeutic efficacy. |
| Study 2 | Antidiabetic Potential | Showed significant α-glucosidase inhibition comparable to acarbose in vitro assays. |
| Study 3 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; mechanism involves disruption of cell wall synthesis. |
Mechanism of Action
The mechanism of action of N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to and inhibit enzymes involved in critical cellular pathways, leading to the disruption of cellular functions. For example, it may inhibit kinases or other enzymes involved in signal transduction, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone-Acetamide Family
The target compound shares structural motifs with several quinazolinone-acetamide derivatives (Table 1). Key comparisons include:
Key Structural Differences:
- Core Heterocycle: The target compound’s imidazo[1,2-c]quinazolinone core differs from the simpler quinazolinones in or oxadiazole-thioacetamides in . The fused imidazole ring may enhance π-π stacking interactions in biological targets.
- The N-butyl chain may enhance lipophilicity, influencing membrane permeability relative to shorter alkyl/aryl substituents .
Biological Activity
N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, emphasizing its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by an imidazoquinazoline core, which has been associated with various biological activities. The presence of the nitrophenyl group and the sulfanyl moiety contributes to its unique reactivity and biological profile.
Antidiabetic Potential
Recent studies have highlighted the potential of imidazo[1,2-c]quinazolines as inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism. This compound was evaluated for its α-glucosidase inhibitory activity. In vitro assays demonstrated that this compound exhibited significant inhibition with an IC50 value comparable to acarbose, a standard antidiabetic drug .
Antimicrobial Activity
The antimicrobial properties of compounds containing imidazoquinazoline scaffolds have been documented. Specifically, derivatives similar to this compound have shown efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Kinase Inhibition
The compound's structural characteristics suggest potential as a kinase inhibitor. Kinases play critical roles in signaling pathways related to cancer and other diseases. Preliminary data indicate that derivatives of imidazoquinazolines can inhibit specific kinases involved in tumorigenesis . Further research is needed to elucidate the specific kinases affected by this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the nitrophenyl group and variations in the acetamide side chain can significantly influence activity. For instance:
- Electron-donating groups enhance α-glucosidase inhibition.
- Electron-withdrawing groups may reduce potency .
Case Studies
- Inhibition of α-glucosidase : A study involving various imidazoquinazoline derivatives revealed that compounds with specific substitutions exhibited enhanced inhibitory effects against α-glucosidase, suggesting a promising avenue for diabetes management .
- Antimicrobial efficacy : Research demonstrated that certain derivatives showed potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and metabolic interference .
Q & A
Q. What are the key considerations for synthesizing N-butyl-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including formation of the imidazo[1,2-c]quinazoline core, sulfanyl group introduction, and amide coupling. Critical parameters include:
- Temperature control : Avoid thermal degradation of intermediates (e.g., nitro or sulfanyl groups).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while inert solvents (e.g., THF) stabilize reactive intermediates .
- Catalysts : Bases like triethylamine (TEA) facilitate deprotonation during amide bond formation .
Post-synthesis purification via column chromatography and recrystallization ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of sulfanyl substitution and amide bond integrity. Aromatic protons (δ 7.5–8.5 ppm) and imidazoquinazoline carbonyl signals (δ ~170 ppm) are diagnostic .
- HPLC : Monitors reaction progress and purity (>98% by reverse-phase HPLC with UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting byproducts like des-nitro derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictory yield data in the synthesis of this compound?
- Methodological Answer : Discrepancies in yields (e.g., 40–75%) often arise from:
- Byproduct formation : Use LC-MS to identify side products (e.g., over-oxidized sulfanyl groups or incomplete amide coupling). Adjust stoichiometry of [(4-nitrophenyl)methyl]sulfanyl reagents to minimize excess .
- Moisture sensitivity : Conduct reactions under anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis of the imidazoquinazoline core .
- Reaction time : Kinetic studies (via TLC/HPLC sampling) determine optimal duration for each step, balancing conversion and decomposition .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing the 4-nitrophenyl group with electron-deficient/rich aryl groups) to assess impact on target binding .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or proteases). Validate with experimental IC50 values from enzyme inhibition assays .
- Metabolic stability : Assess in vitro half-life using liver microsomes and correlate with substituent hydrophobicity (logP calculations) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., recombinant enzymes) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Cellular assays : Use CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis induction in cancer cells vs. wild-type controls) .
Q. What approaches mitigate challenges in studying the compound’s chemical stability and degradation pathways?
- Methodological Answer :
- Forced degradation studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and analyze degradation products via UPLC-QTOF-MS. Nitro group reduction and sulfanyl oxidation are common degradation pathways .
- Stabilization strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage. Use antioxidant additives (e.g., BHT) in solution-phase studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
